molecular formula C16H15N3O2 B11726811 3-(Methoxyimino)-1-phenyl-2-(2-phenylhydrazin-1-ylidene)propan-1-one

3-(Methoxyimino)-1-phenyl-2-(2-phenylhydrazin-1-ylidene)propan-1-one

Katalognummer: B11726811
Molekulargewicht: 281.31 g/mol
InChI-Schlüssel: OYOVEXCMYICOKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methoxyimino)-1-phenyl-2-(2-phenylhydrazin-1-ylidene)propan-1-one is an organic compound with a complex structure that includes both methoxyimino and phenylhydrazinylidene functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxyimino)-1-phenyl-2-(2-phenylhydrazin-1-ylidene)propan-1-one typically involves the reaction of methoxyimino derivatives with phenylhydrazinylidene compounds. The reaction conditions often include mild room-temperature settings and the use of various solvents to facilitate the reaction . The products are usually isolated by gravity filtration and confirmed by multinuclear NMR spectroscopy and high-accuracy mass spectral analysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methoxyimino)-1-phenyl-2-(2-phenylhydrazin-1-ylidene)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often include controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

3-(Methoxyimino)-1-phenyl-2-(2-phenylhydrazin-1-ylidene)propan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action for 3-(Methoxyimino)-1-phenyl-2-(2-phenylhydrazin-1-ylidene)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Eigenschaften

Molekularformel

C16H15N3O2

Molekulargewicht

281.31 g/mol

IUPAC-Name

3-methoxyimino-1-phenyl-2-(phenylhydrazinylidene)propan-1-one

InChI

InChI=1S/C16H15N3O2/c1-21-17-12-15(16(20)13-8-4-2-5-9-13)19-18-14-10-6-3-7-11-14/h2-12,18H,1H3

InChI-Schlüssel

OYOVEXCMYICOKQ-UHFFFAOYSA-N

Kanonische SMILES

CON=CC(=NNC1=CC=CC=C1)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.